3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride
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Overview
Description
3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyrrolidine and triazole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a pyrrolidine derivative, which is then reacted with a triazole precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products.
Scientific Research Applications
3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole and 1,2,4-triazole derivatives.
Uniqueness
3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride is unique due to the combination of the pyrrolidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of a pyrrolidine ring and a triazole structure, which contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C7H14Cl2N4. The presence of the pyrrolidine moiety enhances the solubility and stability of the compound, making it suitable for various biological applications. The triazole ring, characterized by three nitrogen atoms and two carbon atoms, is often associated with antimicrobial and antifungal activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Studies have demonstrated that compounds with similar triazole structures possess antifungal properties as well.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Level |
---|---|
Staphylococcus aureus (MDR) | Effective |
Escherichia coli | Moderate |
Klebsiella pneumoniae | Limited |
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. For instance, it has been evaluated against A549 human lung adenocarcinoma cells. The compound's mechanism involves modulating specific molecular targets that are critical in cancer cell proliferation. Although results vary, some derivatives have shown promising cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells .
Table 2: Summary of Anticancer Activity Studies
Compound | Cell Line | Viability (%) | Reference |
---|---|---|---|
3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole | A549 | 64 | |
Control (Cisplatin) | A549 | 70 | Standard Treatment |
The biological activity of this compound is attributed to its interaction with various biological targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The pyrrolidine ring enhances binding affinity and selectivity while the triazole ring participates in hydrogen bonding and other interactions that facilitate biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : In a study assessing the efficacy against multidrug-resistant pathogens, this compound demonstrated notable effectiveness against strains resistant to conventional antibiotics.
- Anticancer Evaluation : A comparative study showed that modifications in the substituents on the triazole ring significantly affected the anticancer activity against A549 cells. Certain substitutions led to enhanced cytotoxic effects compared to unmodified analogs .
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-5(7-3-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNFNYRBOMTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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